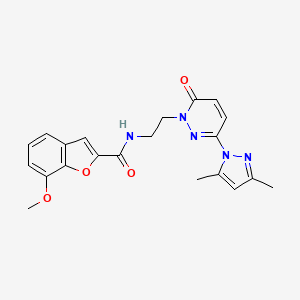

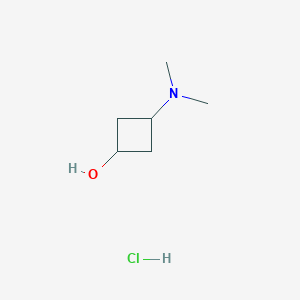

![molecular formula C22H23FN4O4S B2624859 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone CAS No. 1021214-94-7](/img/structure/B2624859.png)

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compounds are described as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . They have been identified from previous lead optimization efforts .

Synthesis Analysis

The synthesis of these compounds involved the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group .Molecular Structure Analysis

The molecular structure of these compounds involves a 1,1-dioxidotetrahydrothiophen-3-yl group and a 3-methyl-1H-pyrazol-5-yl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not specified in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are not specified in the available resources .Scientific Research Applications

Potassium Channel Activators

This compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating the electrical activity of neurons and cardiac cells, and their dysfunction is associated with several neurological and cardiovascular diseases. Therefore, this compound could potentially be used in the treatment of such conditions .

Drug Development

The compound’s structure, which includes a 1H-pyrazolo[3,4-b]pyridine core, is of interest in drug development . This core structure is found in many synthetic drug molecules and can bind with high affinity to multiple receptors, making it a valuable scaffold for developing new therapeutic agents .

Neurological Research

Given its role as a GIRK channel activator, this compound could be used in neurological research, particularly in studies investigating the role of these channels in neurological conditions .

Pharmacokinetic Studies

The compound’s metabolic stability has been evaluated in tier 1 DMPK (Drug Metabolism and Pharmacokinetics) assays . This suggests potential use in pharmacokinetic studies, which are crucial in drug development for understanding how a drug is absorbed, distributed, metabolized, and excreted in the body .

Chemical Probes

The compound could be used as a chemical probe in biological research . Chemical probes are small molecules that can interact with specific biological targets, allowing researchers to investigate the role and function of these targets in biological systems .

Biochemical Assays

Given its interaction with GIRK channels, the compound could potentially be used in biochemical assays designed to study these channels . Such assays are crucial tools in both basic research and drug discovery .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O4S/c1-14-20-18(22(28)26-7-9-31-10-8-26)12-19(15-2-4-16(23)5-3-15)24-21(20)27(25-14)17-6-11-32(29,30)13-17/h2-5,12,17H,6-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJYYUOGMTWZGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCOCC4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

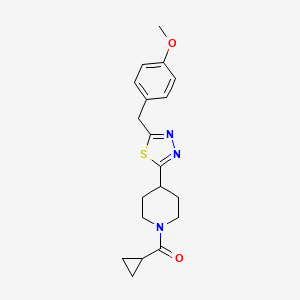

![[4-(1H-indol-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2624776.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2624777.png)

![Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2624778.png)

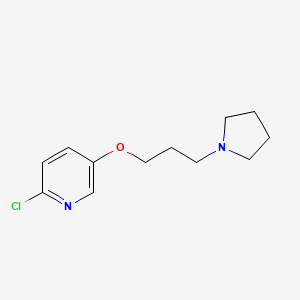

![2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2624781.png)

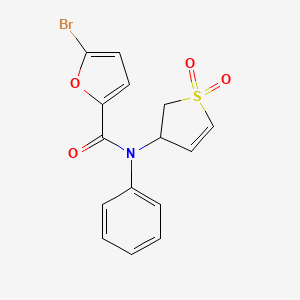

![1-(2-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2624782.png)

![N-Methyl-N-[2-[(4-methylthiadiazol-5-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2624794.png)

![Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester](/img/structure/B2624798.png)

![2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine](/img/structure/B2624799.png)